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Compound of Interest

Compound Name: (S)-Menthiafolic acid

Cat. No.: B12788632 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-Menthiafolic acid, systematically named (2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoic

acid, is a naturally occurring acyclic monoterpenoid.[1][2] It is found in various plants, including

dill (Anethum graveolens) and the açaí palm (Euterpe oleracea).[1][2] This document provides

an overview of (S)-Menthiafolic acid, its properties, and detailed protocols for its theoretical

synthesis and extraction from natural sources for research purposes. While specific laboratory

synthesis protocols for (S)-Menthiafolic acid are not readily available in the reviewed

literature, a plausible theoretical synthetic route is proposed based on established organic

chemistry principles. Additionally, a standard procedure for its isolation from plant material is

described.

Physicochemical Data
A summary of the key physicochemical properties of (S)-Menthiafolic acid is presented in

Table 1.

Table 1: Physicochemical Properties of (S)-Menthiafolic Acid
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Property Value Reference

Molecular Formula C₁₀H₁₆O₃ [1][2]

Molecular Weight 184.23 g/mol [1][2]

IUPAC Name
(2E,6S)-6-hydroxy-2,6-

dimethylocta-2,7-dienoic acid
[2]

CAS Number 75979-26-9 [2][3]

Canonical SMILES
CC(=CCCC(C)

(C=C)O)C(=O)O
[2]

Isomeric SMILES
C/C(=C\CC--INVALID-LINK--

(C=C)O)/C(=O)O
[2]

InChI Key
SSKWMOQUUQAJGV-

QEHWCHDUSA-N
[1]

Appearance Not specified in literature -

Solubility Not specified in literature -

Theoretical Synthesis Protocol
The following is a proposed, theoretical multi-step synthesis for (S)-Menthiafolic acid. This

pathway is hypothetical and would require optimization and experimental validation.

Proposed Retrosynthetic Analysis
A plausible retrosynthesis of (S)-Menthiafolic acid could start from commercially available

building blocks. The target molecule can be disconnected at the C4-C5 bond, suggesting a

Wittig or Horner-Wadsworth-Emmons (HWE) reaction to form the α,β-unsaturated ester and a

Grignard reaction to install the tertiary alcohol.

Theoretical Synthesis Workflow
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Step 1: Grignard Reaction

Step 2: Oxidation

Step 3: Horner-Wadsworth-Emmons Reaction

Step 4: Saponification
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LiOH or NaOH
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Caption: Theoretical synthesis workflow for (S)-Menthiafolic acid.

Detailed Experimental Protocol (Theoretical)
Step 1: Synthesis of (S)-Linalool oxide (Intermediate 1)

To a solution of a suitable commercially available ketone in anhydrous diethyl ether (Et₂O)

under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add vinylmagnesium bromide

dropwise.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

Extract the aqueous layer with Et₂O.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.
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Purify the crude product by flash column chromatography.

Step 2: Synthesis of α,β-Unsaturated Aldehyde (Intermediate 2)

To a solution of (S)-Linalool oxide (Intermediate 1) in dichloromethane (DCM), add an

oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane

(DMP).

Stir the reaction mixture at room temperature for 2-4 hours.

Monitor the reaction by thin-layer chromatography (TLC).

Upon completion, filter the reaction mixture through a pad of silica gel or Celite, washing with

DCM.

Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

Step 3: Synthesis of α,β-Unsaturated Ester (Intermediate 3)

To a suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0°C, add

triethyl phosphonoacetate dropwise.

Stir the mixture for 30 minutes at 0°C.

Add a solution of the α,β-Unsaturated Aldehyde (Intermediate 2) in THF dropwise.

Allow the reaction to warm to room temperature and stir for 12 hours.

Quench the reaction with water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify by flash column chromatography.

Step 4: Synthesis of (S)-Menthiafolic acid

Dissolve the α,β-Unsaturated Ester (Intermediate 3) in a mixture of THF and water.
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Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until

the reaction is complete (monitored by TLC).

Acidify the reaction mixture to pH ~3 with dilute hydrochloric acid (HCl).

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield (S)-Menthiafolic acid.

Extraction Protocol from Natural Sources
As (S)-Menthiafolic acid is a natural product, extraction from plant sources is a viable method

for obtaining it for research.

Extraction and Purification Workflow
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Caption: Workflow for extraction and purification of (S)-Menthiafolic acid.
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Detailed Experimental Protocol
Plant Material Preparation:

Obtain fresh or dried leaves of Anethum graveolens.

Grind the plant material into a fine powder.

Extraction:

Macerate the powdered plant material in methanol or ethanol at a ratio of 1:10 (w/v) for

24-48 hours at room temperature with occasional shaking.

Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

Filtration and Concentration:

Filter the extract through Whatman No. 1 filter paper.

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature

below 40°C to obtain the crude extract.

Liquid-Liquid Partitioning:

Suspend the crude extract in water and perform sequential partitioning with solvents of

increasing polarity (e.g., n-hexane, ethyl acetate).

(S)-Menthiafolic acid, being moderately polar, is expected to partition into the ethyl

acetate fraction.

Chromatographic Purification:

Subject the ethyl acetate fraction to column chromatography on silica gel.

Elute with a gradient of n-hexane and ethyl acetate.

Collect fractions and monitor by TLC.

Combine fractions containing the compound of interest.
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High-Performance Liquid Chromatography (HPLC) Purification:

For higher purity, subject the enriched fractions to preparative HPLC on a C18 column.

Use a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% formic

acid.

Collect the peak corresponding to (S)-Menthiafolic acid.

Characterization:

Confirm the identity and purity of the isolated compound using analytical techniques such

as ¹H NMR, ¹³C NMR, Mass Spectrometry, and comparison with any available literature

data.

Biological Activity
Preliminary research suggests that (S)-Menthiafolic acid may possess anti-inflammatory and

antioxidant properties.[2] Further investigation is required to elucidate the specific mechanisms

of action and potential therapeutic applications. Due to the limited specific data on its biological

signaling pathways, a corresponding diagram cannot be provided at this time.

Conclusion
This document provides a comprehensive guide for researchers interested in studying (S)-
Menthiafolic acid. While a validated laboratory synthesis protocol is not currently published,

the proposed theoretical pathway offers a starting point for its chemical synthesis. Alternatively,

the detailed extraction and purification protocol provides a reliable method for obtaining this

natural product for research and drug development purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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